4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a benzodioxin moiety, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonitrile group to form amines.
Substitution: The benzodioxin moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares the benzodioxin moiety but differs in its overall structure and applications.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: Similar in having the benzodioxin and carbonitrile groups but varies in the rest of the structure.
Uniqueness
What sets 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride apart is its combination of the quinoline core with the benzodioxin and carbonitrile groups
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-12-2-4-16-15(8-12)19(13(10-20)11-21-16)22-14-3-5-17-18(9-14)24-7-6-23-17;/h2-5,8-9,11H,6-7H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRROHEFOQJXESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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